REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([O:13][CH2:14][CH3:15])=[N:11][CH:12]=1.[Br:16]Br>C(O)(=O)C>[Br:16][C:9]1[C:10]([O:13][CH2:14][CH3:15])=[N:11][CH:12]=[C:7]([Cl:6])[CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
4.91 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between diethyl ether and water
|
Type
|
WASH
|
Details
|
The organic phase was washed with 4M sodium hydroxide (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 5% aqueous sodium thiosulphate and dried over anhydrous potassium carbonate The solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)Cl)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 49 mmol | |
AMOUNT: MASS | 11.6 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 40833.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |